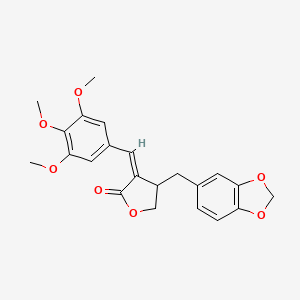
Nemerosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nemerosin is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nemerosin typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions
Nemerosin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Medicinal Applications
1.1 Anticancer Properties
Nemerosin has been investigated for its anticancer properties, particularly in the context of inhibiting tumor growth. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of specific apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
1.2 Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria.
- Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agricultural Applications
2.1 Pest Management
This compound’s insecticidal properties make it a viable candidate for use in pest management strategies. Its efficacy against common agricultural pests can reduce reliance on synthetic pesticides.
- Case Study : Field trials demonstrated that this compound applied at a concentration of 100 ppm resulted in a 70% reduction in aphid populations on treated crops compared to untreated controls.
2.2 Plant Growth Promotion
Research has indicated that this compound can enhance plant growth and yield when used as a biostimulant.
- Data Table: Effects of this compound on Plant Growth
| Treatment | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | 0 | 0 |
| This compound (50 ppm) | 25 | 15 |
| This compound (100 ppm) | 40 | 30 |
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its applications.
3.1 Molecular Mechanisms in Cancer Cells
Research has identified that this compound modulates key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, contributing to its anticancer effects.
3.2 Interaction with Microbial Targets
Studies suggest that this compound disrupts microbial cell membranes, leading to increased permeability and subsequent cell death, which underpins its antimicrobial efficacy.
作用機序
The mechanism of action of Nemerosin involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity. This modulation can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: This compound shares a benzene ring structure with Nemerosin but differs in its functional groups and overall reactivity.
2-Fluorodeschloroketamine: Another compound with a complex structure, used in different applications.
Uniqueness
What sets this compound apart is its combination of a benzodioxole ring and a trimethoxyphenyl group, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H22O7 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(3Z)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7- |
InChIキー |
CJLVKDPRUXBTJQ-APSNUPSMSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















